molecular formula C13H13NO4S B5798642 5-(N-tosylaminomethyl)furfural

5-(N-tosylaminomethyl)furfural

Cat. No.: B5798642
M. Wt: 279.31 g/mol
InChI Key: VFKLNNNTDQGBDC-UHFFFAOYSA-N
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Description

5-(N-Tosylaminomethyl)furfural is a furan-based derivative characterized by a tosylaminomethyl (-CH₂-NHTs) functional group attached to the 5-position of the furan ring. The tosyl group (toluenesulfonyl) likely enhances the compound’s stability and alters its reactivity compared to other furfural derivatives, making it a candidate for specialized organic synthesis or pharmaceutical applications.

Properties

IUPAC Name

N-[(5-formylfuran-2-yl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-10-2-6-13(7-3-10)19(16,17)14-8-11-4-5-12(9-15)18-11/h2-7,9,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKLNNNTDQGBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-tosylaminomethyl)furfural typically involves the reaction of furfural with tosylaminomethyl reagents. One common method includes the use of orthophosphoric acid in glacial acetic acid as a catalyst. This reaction ensures the stability of the furan ring while facilitating the attachment of the tosylaminomethyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of continuous flow synthesis and catalytic processes used for other furfural derivatives can be adapted. For instance, the use of palladium catalysts in a continuous flow system for the reductive etherification of furfural can be a potential approach .

Chemical Reactions Analysis

Types of Reactions

5-(N-tosylaminomethyl)furfural undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols.

    Substitution: The tosylaminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include furfuryl alcohols, furfuryl ethers, and various nitrogen-containing heterocycles .

Scientific Research Applications

5-(N-tosylaminomethyl)furfural has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(N-tosylaminomethyl)furfural involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or DNA, potentially disrupting their normal functions. The specific pathways and targets involved depend on the context of its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Functional Group Key Properties/Applications References
5-(N-Tosylaminomethyl)furfural -CH₂-NHTs Hypothesized enhanced stability; potential use in nucleophilic substitutions or as intermediates in drug synthesis. N/A (inferred)
5-Hydroxymethylfurfural (5-HMF) -CH₂OH Bio-based platform chemical; used to synthesize FDCA (precursor to bioplastics) . Inhibits microbial fermentation .
5-(Chloromethyl)furfural (CMF) -CH₂Cl Intermediate for hydrogenation to 2,5-bis(hydroxymethyl)furan (BHMF) ; synthesized via phase-transfer catalysis .
Furfural -CHO Inhibitor in lignocellulosic biofuel production; used as a solvent and chemical feedstock .
5-Acetoxymethylfurfural -CH₂OAc Isolated from Rosa species; acetylated derivative of 5-HMF with potential esterase reactivity .

Stability and Purification Challenges

  • 5-HMF : Degrades under acidic or high-temperature conditions; purified via adsorption using enzyme-hydrolyzed lignin .
  • CMF/5-(Halomethyl)furfural : Requires gas stripping or solvent-based purification to minimize decomposition .
  • This compound: The tosyl group may improve thermal stability compared to halomethyl analogs, reducing decomposition during processing.

Data Tables

Table 1: Physicochemical Properties of Furfural Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
5-HMF C₆H₆O₃ 126.11 114–116 (sublimes) Bioplastics, biofuels
CMF C₆H₅ClO₂ 144.56 130–132 BHMF synthesis
Furfural C₅H₄O₂ 96.08 161.7 Solvents, inhibitors
This compound C₁₃H₁₃NO₄S 295.31 (estimated) N/A Hypothesized drug intermediates

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